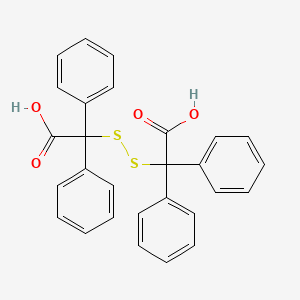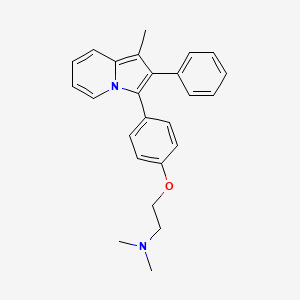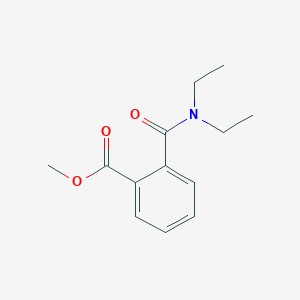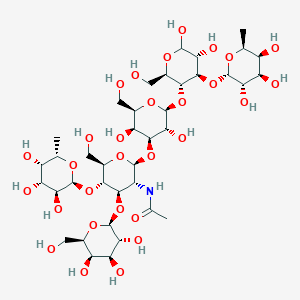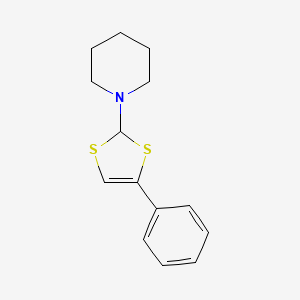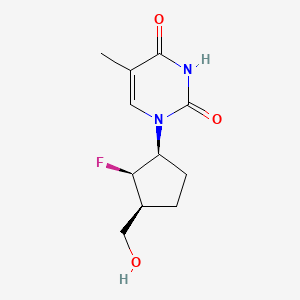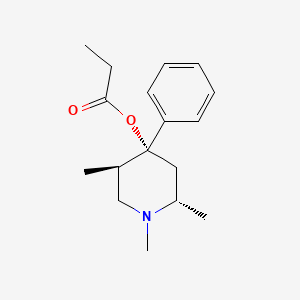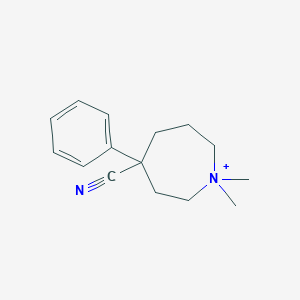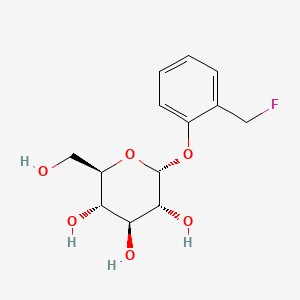
alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl: is a chemical compound with the molecular formula C13H17FO6. It is a derivative of glucopyranoside, where a fluoromethyl group is attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl typically involves the glycosylation of a suitable phenolic precursor with a glucopyranosyl donor. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process. For example, the use of Lewis acids as catalysts and organic solvents like dichloromethane can be employed to achieve the desired product .
Industrial Production Methods: : Industrial production methods for this compound may involve enzymatic synthesis, where enzymes such as beta-glucosidase are used to catalyze the glycosylation reaction. This method is advantageous due to its regio- and stereo-selectivity, as well as the mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: : Alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The fluoromethyl group can be reduced to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted glucopyranosides.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl is used in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the preparation of glycosidic linkages and other carbohydrate derivatives .
Biology: : In biological research, this compound is used to study carbohydrate-protein interactions. It can be employed in the development of artificial receptors for carbohydrate recognition .
Medicine: It can act as an inhibitor of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates, thereby helping to control blood glucose levels .
Industry: : In the industrial sector, this compound is used as a surfactant in cleaning products, food additives, and cosmetic ingredients.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl involves its interaction with specific molecular targets. For example, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose. This inhibition helps in controlling postprandial blood glucose levels in diabetics .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucopyranoside: A similar compound without the fluoromethyl group.
Beta-D-Glucopyranoside: An isomer with the glucopyranoside in the beta configuration.
Methyl Alpha-D-Glucopyranoside: A derivative with a methyl group instead of a fluoromethyl group.
Uniqueness: : Alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
161767-40-4 |
|---|---|
Molecular Formula |
C13H17FO6 |
Molecular Weight |
288.27 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-(fluoromethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H17FO6/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
PCRNFPRVCMOCFC-LBELIVKGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CF)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CF)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


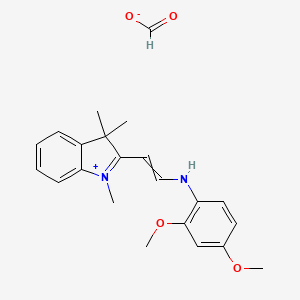
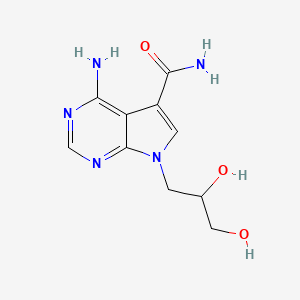
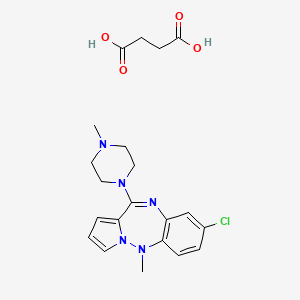
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
